2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Overview
Description
The compound “2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid” is a chemical compound with the molecular formula C21H29NO41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The molecular structure of this compound, as per its molecular formula C21H29NO4, suggests that it contains 21 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the current data. However, like other organic compounds, it can undergo a variety of chemical reactions depending on the conditions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.5 g/mol1. Other physical and chemical properties such as density, boiling point, melting point, etc., are not available in the current data.Scientific Research Applications
Synthetic Routes and Chemical Transformations
A significant application area for compounds like 2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid is in the synthesis of spiro compounds. Freund and Mederski (2000) describe a method for synthesizing spiro[indole-3,4′-piperidin]-2-one systems, which are structurally related to the compound . This method involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Biological Activities
Research by Kumar et al. (2008) explored the biological activity of spiro-piperidin-4-ones, similar in structure to the compound of interest. They found that these compounds showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial therapies (Kumar et al., 2008).
Electrochemical Studies
Naik et al. (2013) conducted electrochemical studies on novel Mannich bases bearing pyrazolone moiety, which include structures similar to the compound in focus. These studies can provide insights into the electrochemical properties of such compounds, which may have implications in various fields such as material science and pharmaceuticals (Naik et al., 2013).
Structural Studies and Conformational Analysis
Stoyanova et al. (2010) studied the structure of related spiroheterocyclic compounds through X-ray analysis and theoretical calculations. Understanding the structural and conformational aspects of these compounds can be crucial for their application in drug design and material science (Stoyanova et al., 2010).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure1. Always follow appropriate safety protocols when handling chemical substances.
Future Directions
The future directions for this compound would likely depend on the results of ongoing research. As it is used for research purposes, it could potentially be explored in various scientific studies1.
Please note that this analysis is based on the available data and there might be more information in relevant scientific literature. Always refer to appropriate sources for the most accurate and up-to-date information.
properties
IUPAC Name |
2-[4-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-6-5-7-16-15(12-17(23)24)13-21(18(14)16)8-10-22(11-9-21)19(25)26-20(2,3)4/h5-7,15H,8-13H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBYYBPDMALLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1'-(tert-Butoxycarbonyl)-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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